N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide
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Overview
Description
N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide is a complex organic compound that features a pyrrole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the furan ring and subsequent functional group modifications. Common reagents used in these reactions include acetyl chloride, benzyl bromide, and trifluoromethyl iodide. Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) or lithium aluminum hydride in ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide
- N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]thiophene-2-carboxamide
- N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pyrrole-2-carboxamide
Uniqueness
The unique structural features of this compound, such as the combination of a pyrrole and furan ring, distinguish it from similar compounds.
Properties
Molecular Formula |
C20H17F3N2O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17F3N2O4/c1-12-16(13(2)26)19(20(21,22)23,24-17(27)15-9-6-10-29-15)18(28)25(12)11-14-7-4-3-5-8-14/h3-10H,11H2,1-2H3,(H,24,27) |
InChI Key |
WEGDPHICDWBGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1CC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CC=CO3)C(=O)C |
Origin of Product |
United States |
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